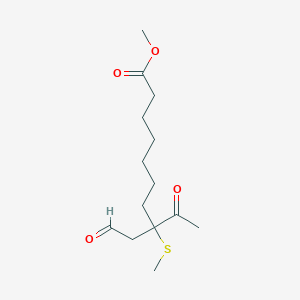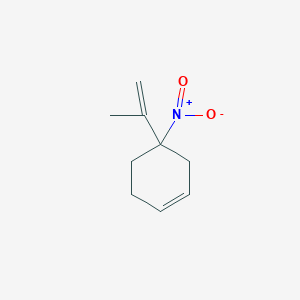![molecular formula C12H8N4O2 B14595088 3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one CAS No. 60723-62-8](/img/structure/B14595088.png)
3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one is a complex organic compound that features a tetrazole ring and a benzopyran structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one typically involves the formation of the tetrazole ring followed by its attachment to the benzopyran moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as iodine or silica-supported sodium bisulfate . This reaction is often carried out in an aromatic solvent under moderate conditions to yield the tetrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted tetrazole derivatives.
科学的研究の応用
3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
作用機序
The mechanism of action of 3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing it to mimic the behavior of carboxylic acids in biological systems . This property enables the compound to bind to enzymes and receptors, potentially inhibiting their activity and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the benzopyran moiety.
2-Aryl-2H-tetrazoles: Share the tetrazole ring but differ in the attached aryl groups.
Tetrazole derivatives: Various derivatives with different substituents on the tetrazole ring.
Uniqueness
3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one is unique due to the combination of the tetrazole ring and the benzopyran structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
特性
CAS番号 |
60723-62-8 |
|---|---|
分子式 |
C12H8N4O2 |
分子量 |
240.22 g/mol |
IUPAC名 |
3-[2-(2H-tetrazol-5-yl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C12H8N4O2/c17-12-8(5-6-11-13-15-16-14-11)7-18-10-4-2-1-3-9(10)12/h1-7H,(H,13,14,15,16) |
InChIキー |
HTDZATWOZYMUGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


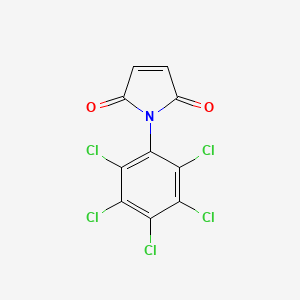
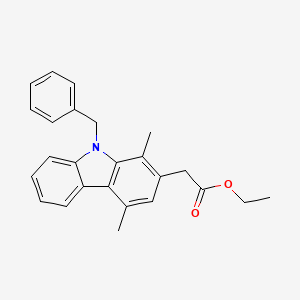
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
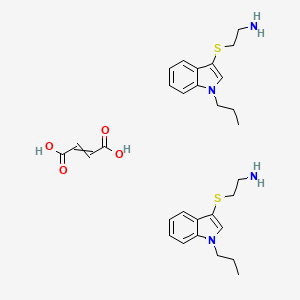
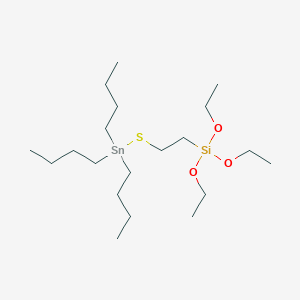

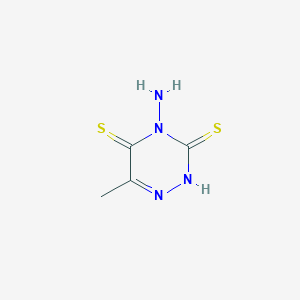
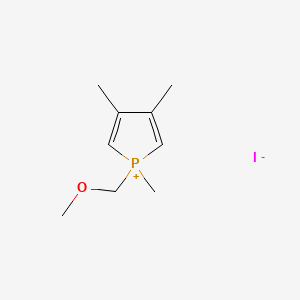

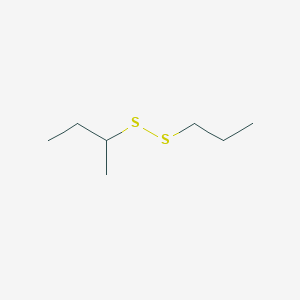
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
